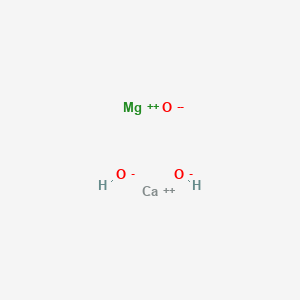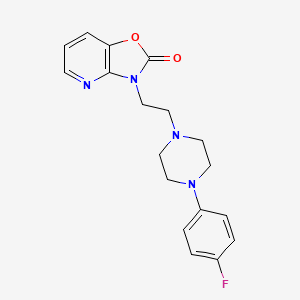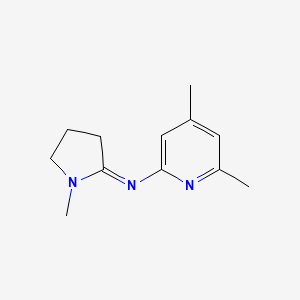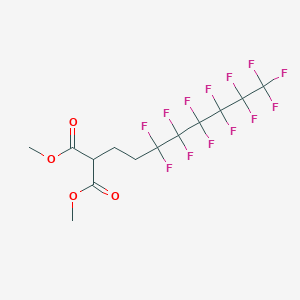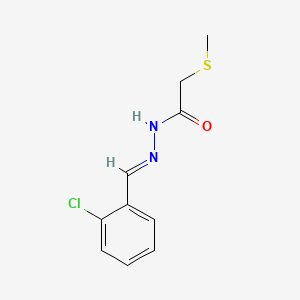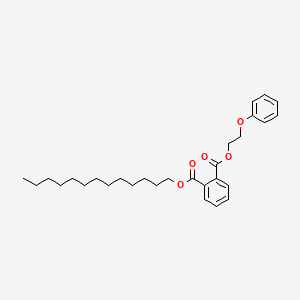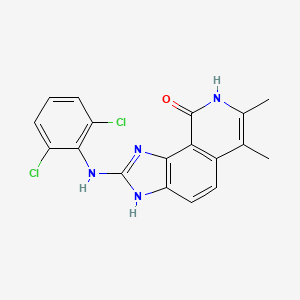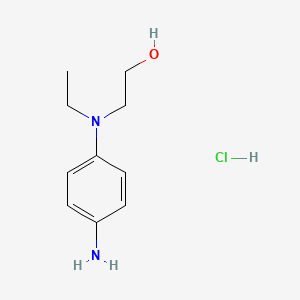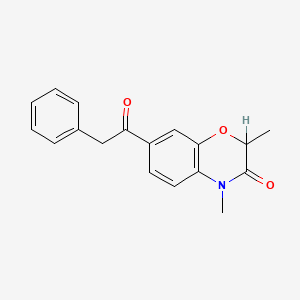
alpha-Acetyl-6-methylergoline-8-beta-propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Acetyl-6-methylergoline-8-beta-propionamide is a complex organic compound characterized by its intricate molecular structure. It contains a variety of functional groups, including aromatic rings, ketones, and amides . This compound is part of the ergoline family, which is known for its diverse biological activities and applications in various fields.
Métodos De Preparación
The synthesis of alpha-Acetyl-6-methylergoline-8-beta-propionamide involves multiple steps, typically starting from simpler ergoline derivatives. The synthetic routes often include:
Acetylation: Introduction of an acetyl group to the ergoline backbone.
Methylation: Addition of a methyl group at the 6th position.
Amidation: Formation of the propionamide group at the 8-beta position.
These reactions require specific conditions, such as the presence of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained .
Análisis De Reacciones Químicas
Alpha-Acetyl-6-methylergoline-8-beta-propionamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or carboxylic acids, depending on the reagents used.
Reduction: Reduction reactions can convert ketones to alcohols or amides to amines.
Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Alpha-Acetyl-6-methylergoline-8-beta-propionamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex ergoline derivatives.
Biology: This compound is studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of alpha-Acetyl-6-methylergoline-8-beta-propionamide involves its interaction with specific molecular targets, such as receptors in the nervous system. It can modulate the activity of these receptors, leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence neurotransmitter release and receptor binding .
Comparación Con Compuestos Similares
Alpha-Acetyl-6-methylergoline-8-beta-propionamide can be compared with other ergoline derivatives, such as:
Lysergic acid diethylamide (LSD): Known for its psychoactive properties.
Ergotamine: Used in the treatment of migraines.
Bromocriptine: Used to treat Parkinson’s disease and other conditions.
What sets this compound apart is its unique combination of functional groups and its specific biological activities .
Propiedades
Número CAS |
74627-55-7 |
|---|---|
Fórmula molecular |
C20H25N3O2 |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
2-[[(6aR,9S)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]-3-oxobutanamide |
InChI |
InChI=1S/C20H25N3O2/c1-11(24)15(20(21)25)6-12-7-16-14-4-3-5-17-19(14)13(9-22-17)8-18(16)23(2)10-12/h3-5,9,12,15-16,18,22H,6-8,10H2,1-2H3,(H2,21,25)/t12-,15?,16?,18-/m1/s1 |
Clave InChI |
WVJHKGCJXDOJFA-ISRZOOFPSA-N |
SMILES isomérico |
CC(=O)C(C[C@@H]1CC2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C)C(=O)N |
SMILES canónico |
CC(=O)C(CC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4aR,11aS)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-1-(4-fluorophenyl)butan-1-one;(E)-but-2-enedioic acid](/img/structure/B12733053.png)
